molecular formula C9H7Br3O2 B017444 2,3-Dibromo-2-(4-bromophenyl)propionic acid CAS No. 112595-55-8

2,3-Dibromo-2-(4-bromophenyl)propionic acid

Cat. No.: B017444
CAS No.: 112595-55-8
M. Wt: 386.86 g/mol
InChI Key: CGCBYPXRLBSCLN-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-(4-bromophenyl)propionic acid is a brominated organic compound with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of three bromine atoms and a carboxylic acid group attached to a phenyl ring. It is primarily used in research settings and is known for its applications in various chemical reactions and synthesis processes.

Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound can undergo reduction reactions , which may influence its interaction with its targets.

Pharmacokinetics

The compound is soluble in DMSO , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromo-2-(4-bromophenyl)propionic acid. For instance, the compound is stable at -20°C and has a melting point of 193-195°C . These factors could potentially affect how the compound interacts with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-2-(4-bromophenyl)propionic acid typically involves the bromination of 2-(4-bromophenyl)propionic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to manage the exothermic nature of the bromination reaction and to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as hydroxyl derivatives or amines.

    Reduction: 2-(4-Bromophenyl)propionic acid.

    Oxidation: Various oxidized carboxylic acids.

Scientific Research Applications

2,3-Dibromo-2-(4-bromophenyl)propionic acid is used extensively in scientific research, particularly in the fields of organic chemistry and materials science. Its applications include:

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-2-(4-bromophenyl)propionic acid is unique due to the presence of multiple bromine atoms and a phenyl ring, which confer specific reactivity and properties that are valuable in synthetic chemistry and material science .

Properties

IUPAC Name

2,3-dibromo-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCBYPXRLBSCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454848
Record name 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112595-55-8
Record name 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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